

Application Notes: Cell-Based VEGFR2 Phosphorylation Assay Using VEGFR2-IN-7

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Compound of Interest

Compound Name: VEGFR2-IN-7

Cat. No.: B8476575

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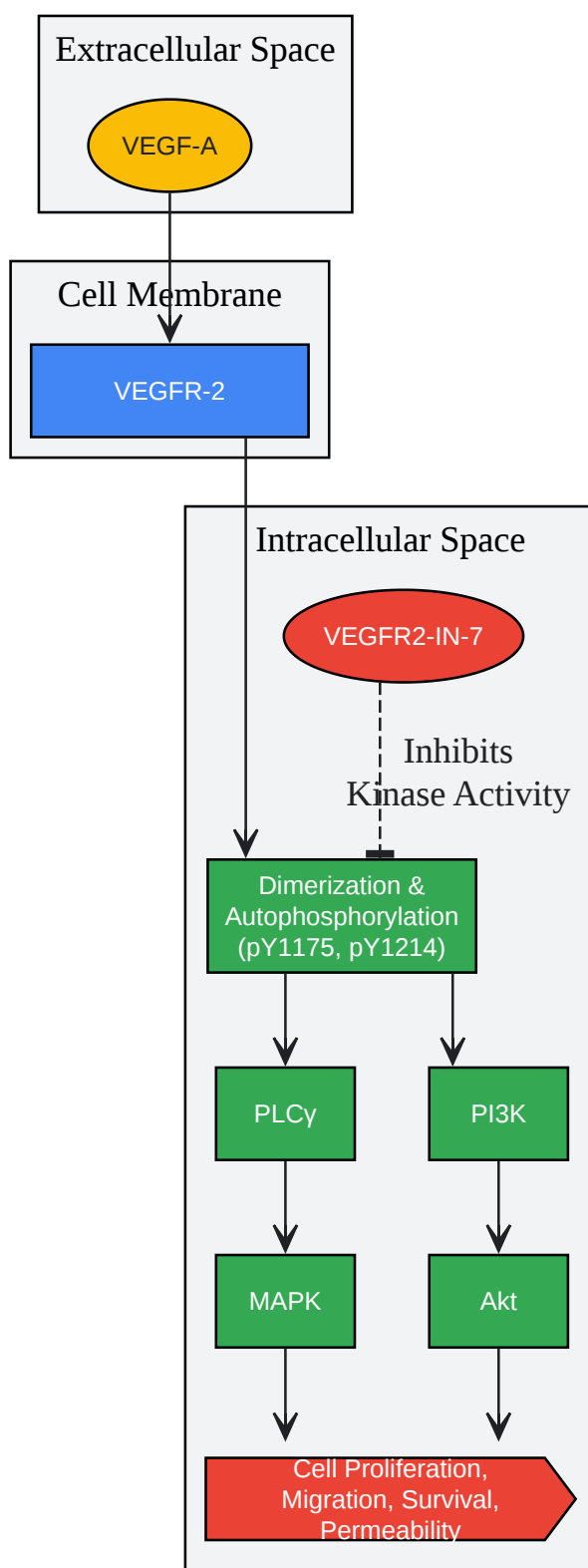
Introduction

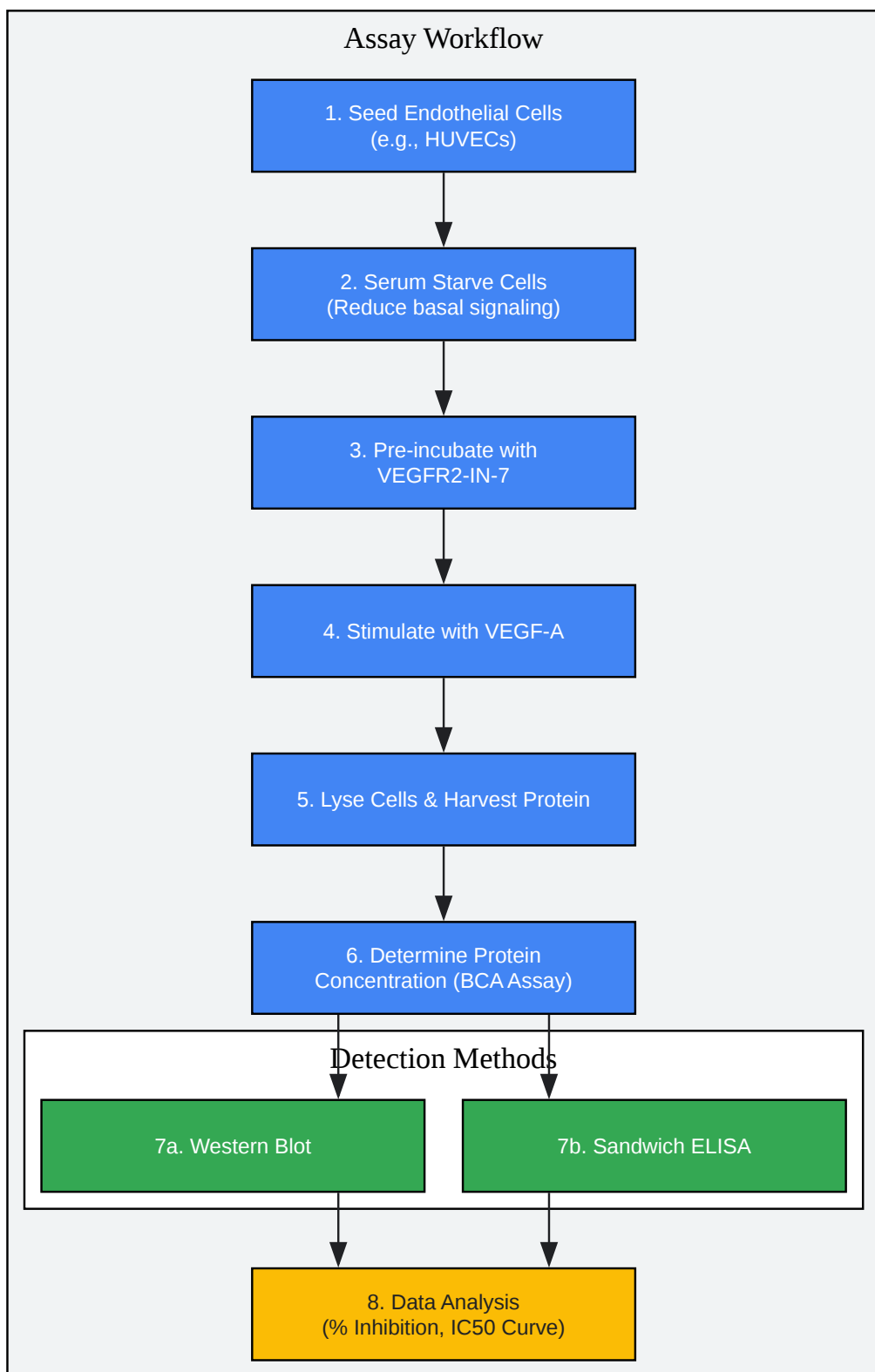
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. The binding of its ligand, VEGF-A, to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[1][2] This activation triggers a cascade of downstream signaling pathways, including the PI3K/AKT and PLC γ /MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3][4] Dysregulation of the VEGF/VEGFR-2 signaling axis is a hallmark of various pathologies, most notably cancer, where it drives tumor angiogenesis.[5][6]

Consequently, VEGFR-2 has become a primary target for anti-angiogenic therapies. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 tyrosine kinase domain are a major class of these therapeutics.[5] **VEGFR2-IN-7** is a representative small molecule inhibitor designed to block the kinase activity of VEGFR-2. To characterize the potency and cellular activity of such inhibitors, a robust cell-based assay is essential. This document provides detailed protocols for a cell-based VEGFR-2 phosphorylation assay to evaluate the inhibitory effect of **VEGFR2-IN-7**. The assay relies on stimulating endothelial cells with VEGF-A to induce VEGFR-2 phosphorylation and subsequently quantifying the reduction in phosphorylation in the presence of the inhibitor.

VEGFR2 Signaling Pathway

Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes trans-autophosphorylation on several key tyrosine residues. Phosphorylation of Tyr1175 is a critical event, creating a docking site for adaptor proteins like PLC γ and the p85 subunit of PI3K, which in turn activate the ERK/MAPK and PI3K/Akt signaling cascades, respectively.[3][7] These pathways collectively promote the cellular responses required for angiogenesis.





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